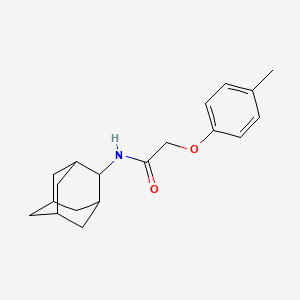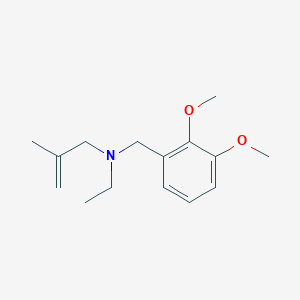
N-2-adamantyl-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-adamantyl-2-(4-methylphenoxy)acetamide, also known as AADAC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
N-2-adamantyl-2-(4-methylphenoxy)acetamide has been studied for its potential applications in various fields such as medicinal chemistry, drug development, and neuroscience. It has been found to have inhibitory effects on certain enzymes such as fatty acid amide hydrolase (FAAH) and carboxylesterase 1 (CES1), which are involved in the metabolism of endocannabinoids and other lipids. This makes this compound a promising target for the development of new drugs for the treatment of pain, inflammation, and other disorders.
Mechanism of Action
N-2-adamantyl-2-(4-methylphenoxy)acetamide acts as an inhibitor of FAAH and CES1 by binding to their active sites and preventing them from metabolizing their substrates. This leads to an increase in the levels of endocannabinoids and other lipids in the body, which can have various physiological effects. The exact mechanism of action of this compound is still being studied, but it is believed to involve the formation of a covalent bond between the compound and the enzyme.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects depending on the target enzyme and the type of substrate being metabolized. For example, inhibition of FAAH by this compound can lead to an increase in the levels of the endocannabinoid anandamide, which has been shown to have analgesic and anti-inflammatory effects. Inhibition of CES1 by this compound can lead to an increase in the levels of certain drugs such as irinotecan, which is used in the treatment of cancer.
Advantages and Limitations for Lab Experiments
N-2-adamantyl-2-(4-methylphenoxy)acetamide has several advantages for use in lab experiments, including its high potency and selectivity for certain enzymes, its ability to be easily synthesized and purified, and its potential for use in drug development. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-2-adamantyl-2-(4-methylphenoxy)acetamide, including the development of new drugs based on its inhibitory effects on FAAH and CES1, the study of its potential applications in other fields such as neuroscience and immunology, and the investigation of its mechanism of action and potential side effects. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesis Methods
The synthesis of N-2-adamantyl-2-(4-methylphenoxy)acetamide involves the reaction of 2-(4-methylphenoxy)acetic acid with 2-adamantanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature and can be completed in a few hours. The resulting product can be purified by recrystallization or chromatography.
properties
IUPAC Name |
N-(2-adamantyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-12-2-4-17(5-3-12)22-11-18(21)20-19-15-7-13-6-14(9-15)10-16(19)8-13/h2-5,13-16,19H,6-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEPSJNHGQJXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(2,3-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5769594.png)
![2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5769600.png)
![2-chloro-3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5769608.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5769614.png)

![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)benzohydrazide](/img/structure/B5769626.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5769629.png)

![N-[2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B5769647.png)



